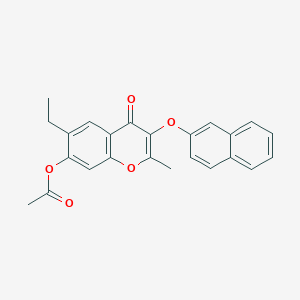![molecular formula C21H16N4O3 B6119749 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B6119749.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide, also known as BMN-673, is a potent inhibitor of the DNA repair enzyme poly (ADP-ribose) polymerase (PARP). It has been extensively studied for its potential in cancer therapy due to its ability to selectively kill cancer cells with defects in DNA repair pathways.
Wirkmechanismus
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When DNA is damaged, PARP enzymes are activated to repair the damage. However, in cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP enzymes by N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has been shown to selectively kill cancer cells with defects in DNA repair pathways, while sparing normal cells. This selectivity is due to the fact that normal cells have functional DNA repair pathways, while cancer cells with defects in DNA repair pathways rely on PARP enzymes for DNA repair. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy by increasing the amount of DNA damage in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is its selectivity for cancer cells with defects in DNA repair pathways, which makes it a promising candidate for cancer therapy. However, one limitation is that not all cancer cells with defects in DNA repair pathways are sensitive to N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide, and the development of resistance to N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has been observed in some cases.
Zukünftige Richtungen
For the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide include the evaluation of its effectiveness in combination with other cancer therapies, the identification of biomarkers that can predict response to N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide, and the development of strategies to overcome resistance to N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide. Other potential applications of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide include the treatment of other diseases that involve DNA damage, such as neurodegenerative diseases and inflammatory disorders.
Synthesemethoden
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is synthesized by a series of chemical reactions starting from commercially available starting materials. The synthesis involves the coupling of 2-nitrobenzoic acid with 2-amino-5-(1H-benzimidazol-2-yl) to form N-[5-(1H-benzimidazol-2-yl)-2-nitrobenzamide]. The final product is obtained by reducing the nitro group to an amino group using a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has been shown to selectively kill cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-13-10-11-14(20-22-16-7-3-4-8-17(16)23-20)12-18(13)24-21(26)15-6-2-5-9-19(15)25(27)28/h2-12H,1H3,(H,22,23)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDIXNJOJAJZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6119671.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6119687.png)
![1-{2-methoxy-4-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6119692.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6119701.png)
![2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone](/img/structure/B6119707.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)

![3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6119736.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B6119741.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6119752.png)

![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B6119766.png)
![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![N-1,3-benzodioxol-5-yl-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B6119769.png)